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molecular formula C13H11NO2 B2706162 2-Methoxy-5-(pyridin-4-yl)benzaldehyde CAS No. 385802-40-4

2-Methoxy-5-(pyridin-4-yl)benzaldehyde

Cat. No. B2706162
M. Wt: 213.236
InChI Key: OOTSXFWEFCBQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273747B2

Procedure details

To a 2-L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 3-formyl-4-methoxyphenylboronic acid P15 (49.83 g, 276.90 mmol), 4-chloropyridine hydrochloride (46.63 g, 310.84 mmol), triphenylphosphine (7.42 g, 28.28 mmol) and dimethoxyethane (280 mL). To the resulting white slurry is added 2M aqueous K2CO3 (290 mL). The resulting mixture is degassed for 20 minutes with N2 and Pd(OAc)2 (1.65 g, 7.36 mmol) is added. Under N2 atmosphere the mixture is heated to 65° C. After 47 h additional 4-chloropyridine hydrochloride (12.82 g, 85.50 mmol), triphenylphosphine (3.63 g, 13.83 mmol) and Pd(OAc)2 (632.3 mg, 2.82 mmol) is added and heating is resumed for an additional 24 h. The reaction mixture is partitioned between EtOAc (300 mL) and H2O (300 mL). The aqueous layer is extracted with EtOAc (4×400 mL) and the combined organic extracts are concentrated to a yellow-orange viscous oil. The crude reaction product is purified by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%) followed by 3% MeOH/EtOAc. The yellow solid is triturated with 10% Et2O/hexanes and filtered to give 2-methoxy-5-(pyridin-4-yl)benzaldehyde P9 (53.0 g, 90%) as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 10.39 (s, 1H), 8.61 (d, J=6.10 Hz, 2H), 8.11 (d, J=8.54 Hz, 1H), 8.06 (d, J=2.20 Hz, 1H), 7.70 (d, J=5.12 Hz, 2H), 7.38 (d, J=8.78 Hz, 1H), 3.98 (s, 3H) 13C NMR (101 MHz, DMSO-d6) δ ppm 189.63, 162.77, 150.92, 146.15, 135.17, 130.03, 126.71, 125.13, 121.34, 114.37, 57.01; LRMS (ESI) Calcd for C13H11NO2 [M]: 213.079. Found [M+H]: 214.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
4-chloropyridine hydrochloride
Quantity
46.63 g
Type
reactant
Reaction Step Three
Quantity
7.42 g
Type
reactant
Reaction Step Four
Name
Quantity
290 mL
Type
reactant
Reaction Step Five
Name
N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.65 g
Type
catalyst
Reaction Step Six
Name
4-chloropyridine hydrochloride
Quantity
12.82 g
Type
reactant
Reaction Step Seven
Quantity
3.63 g
Type
reactant
Reaction Step Seven
Quantity
632.3 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:2].Cl.Cl[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+].C(OC(=O)NC1CCC(NCC2C=C(C3C=NC=CC=3)C=CC=2OC)CC1)(C)(C)C>CC([O-])=O.CC([O-])=O.[Pd+2].C(COC)OC>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)=[CH:4][C:3]=1[CH:1]=[O:2] |f:1.2,4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1OC)B(O)O
Step Two
Name
Quantity
280 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
4-chloropyridine hydrochloride
Quantity
46.63 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Step Four
Name
Quantity
7.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
290 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Six
Name
N2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)NCC1=C(C=CC(=C1)C=1C=NC=CC1)OC)=O
Name
Quantity
1.65 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Seven
Name
4-chloropyridine hydrochloride
Quantity
12.82 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
3.63 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
632.3 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2-L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between EtOAc (300 mL) and H2O (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (4×400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic extracts are concentrated to a yellow-orange viscous oil
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
is purified
FILTRATION
Type
FILTRATION
Details
by filter chromatography on SiO2 eluting with EtOAc/hexanes (30 to 100%)
CUSTOM
Type
CUSTOM
Details
The yellow solid is triturated with 10% Et2O/hexanes
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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